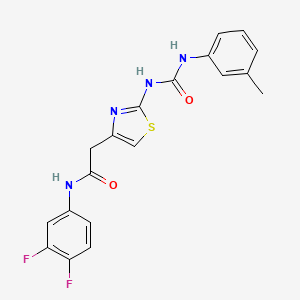

N-(3,4-difluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

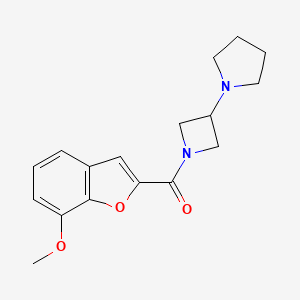

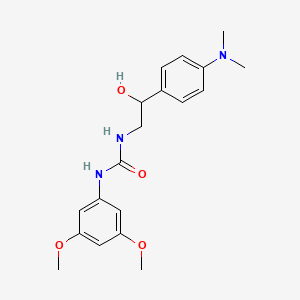

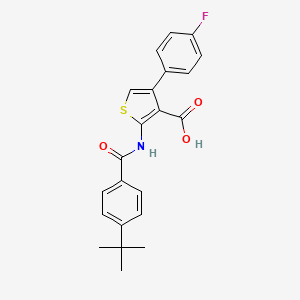

“N-(3,4-difluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide” is a chemical compound that contains several functional groups, including an amide group, a urea group, and a thiazole group. It also contains a 3,4-difluorophenyl group and a m-tolyl group .

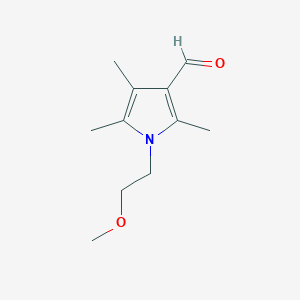

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, urea, and thiazole groups, as well as the difluorophenyl and m-tolyl groups, would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide and urea groups might participate in reactions involving nucleophiles and electrophiles. The thiazole ring might also be involved in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of acetamide derivatives through various chemical methodologies, emphasizing the significance of structural design in enhancing biological activities. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized, demonstrating their potent urease inhibition activities, which were more active than standard inhibitors. The importance of hydrogen bonding for enzyme inhibition was highlighted, suggesting a key interaction mechanism between these compounds and the urease enzyme (Gull et al., 2016).

Biological Activities

The exploration of biological activities extends to antibacterial, anticancer, and enzyme inhibition effects. A particular focus has been on the development of compounds as potential anticancer agents, where derivatives have shown promising activities against various cancer cell lines. For example, new 2-(4-aminophenyl)benzothiazole derivatives were evaluated for antitumor activity, highlighting the pharmacophoric importance of the benzothiazole structure in anticancer research (Yurttaş et al., 2015).

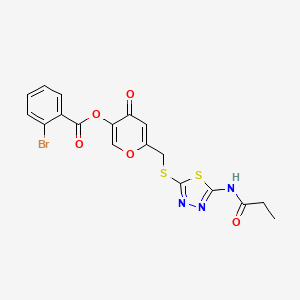

Material Science and Photovoltaic Applications

In material science, the optoelectronic properties of thiazole-based polythiophenes were investigated, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research underscores the application of these compounds in renewable energy technologies, demonstrating their light harvesting efficiency and ability to be used in photovoltaic cells (Camurlu & Guven, 2015).

Antimicrobial Agents

Synthetic efforts have also led to the identification of new compounds with significant antimicrobial properties. For instance, a series of thiazolidin-4-one derivatives were synthesized, showing promising antibacterial and antifungal activities against a range of pathogens. These findings contribute to the search for new antimicrobial agents in combating resistant strains of bacteria and fungi (Baviskar et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O2S/c1-11-3-2-4-12(7-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-5-6-15(20)16(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUSJPRKSDXTST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2824312.png)

![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2824316.png)

![2-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2824323.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2824329.png)

![Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2824332.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824334.png)